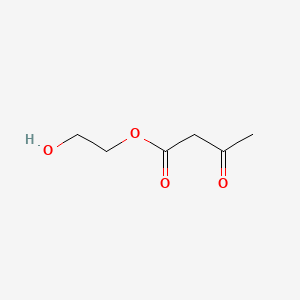

2-Hydroxyethyl acetoacetate

Description

2-Hydroxyethyl acetoacetate is a β-keto ester derivative characterized by a hydroxyethyl group (-CH2CH2OH) attached to the acetoacetate backbone. Its structure combines a ketone, ester, and hydroxyl group, enabling diverse reactivity in organic synthesis and polymer chemistry. Ethyl acetoacetate participates in Pechman condensations to form coumarins and serves as a precursor in pharmaceutical synthesis . The hydroxyl group in 2-hydroxyethyl acetoacetate likely enhances hydrophilicity and hydrogen-bonding capacity compared to alkyl-substituted derivatives, influencing its solubility and applications in drug delivery or polymer grafting .

Properties

IUPAC Name |

2-hydroxyethyl 3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(8)4-6(9)10-3-2-7/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVWZQCLPFPSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187411 | |

| Record name | 2-Hydroxyethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33736-01-5 | |

| Record name | Butanoic acid, 3-oxo-, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33736-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033736015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-hydroxyethyl acetoacetate involves the reaction of ethyl acetoacetate with ethylene glycol under basic conditions . The reaction typically proceeds as follows: [ \text{Ethyl acetoacetate} + \text{Ethylene glycol} \rightarrow \text{2-Hydroxyethyl acetoacetate} ]

Industrial Production Methods: Industrial production of 2-hydroxyethyl acetoacetate often employs similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Transesterification Reactions

2-Hydroxyethyl acetoacetate undergoes transesterification, a hallmark of β-keto esters. This reaction involves exchanging the ester group with alcohols under catalytic conditions. For example, in the synthesis of acetoacetoxyethyl methacrylate (AAEM), ethyl acetoacetate reacts with hydroxyethyl methacrylate (HEMA) via transesterification:

Example Reaction (from Patent CN105646201A):

-

Reactants : Hydroxyethyl methacrylate + ethyl acetoacetate

-

Catalyst : Triethylamine or sodium ethylate

-

Conditions : 110°C, 5 hours, solvent (oxolane or toluene)

Mechanistic Insights :

-

Transesterification proceeds through nucleophilic acyl substitution or via an enolate intermediate .

-

Hard-soft acid-base (HSAB) theory suggests metal-free catalysts (e.g., triethylamine) activate the carbonyl group for alcohol attack .

Table 1: Transesterification Conditions for β-Keto Esters

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HEMA + ethyl acetoacetate | Triethylamine | Oxolane | 110 | 80 | |

| β-Keto ester + alcohol | Cs₂CO₃ | THF | 25 | 95* |

*Generalized data for β-keto esters.

Keto-Enol Tautomerism

Like ethyl acetoacetate, 2-hydroxyethyl acetoacetate exhibits keto-enol tautomerism:

-

The enol form enhances nucleophilic reactivity at the α-carbon, enabling alkylation and acylation .

-

Equilibrium depends on solvent polarity and temperature, with the enol fraction increasing in nonpolar media .

Alkylation and Acylation

The α-hydrogen adjacent to the carbonyl group is highly acidic (), facilitating deprotonation and subsequent reactions:

-

Alkylation :

Example: Reaction with alkyl halides in the presence of bases like NaH . -

Acylation :

Acyl chlorides or anhydrides react to form substituted derivatives .

Hydrolysis

The ester group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

Decarboxylation

Thermal or base-induced decarboxylation yields ketones:

This reaction is exploited in acetoacetic ester synthesis for constructing carbon skeletons .

Key Comparisons with Ethyl Acetoacetate

Table 2: Reactivity Comparison of β-Keto Esters

*Inferred from hydroxyl group enhancing enol stabilization.

Scientific Research Applications

2-Hydroxyethyl acetoacetate has diverse applications in scientific research:

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl acetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include carbonyl groups in other molecules, facilitating reactions such as nucleophilic addition or substitution . The pathways involved often include the formation of enolates, which can further react to form more complex structures .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

- Ethyl acetoacetate : Lacks a hydroxyl group; ethyl ester instead of hydroxyethyl.

- Ethyl 2-chloroacetoacetate : Chlorine substitution at the α-position enhances electrophilicity .

- Ethyl 2-methylacetoacetate : Methyl group introduces steric hindrance, altering reaction kinetics .

- 2-Ethoxyethyl acetate : Ether linkage instead of ester-ketone system, reducing reactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Physical State | Key Functional Groups |

|---|---|---|---|---|

| 2-Hydroxyethyl acetoacetate* | C6H10O4 | 146.14 | Liquid | β-keto ester, hydroxyl |

| Ethyl acetoacetate | C6H10O3 | 130.14 | Liquid | β-keto ester |

| Ethyl 2-chloroacetoacetate | C5H7ClO3 | 150.56 | Liquid | β-keto ester, chloro |

| 2-Ethoxyethyl acetate | C6H12O3 | 132.16 | Liquid | Ether, ester |

*Calculated based on ethyl acetoacetate’s structure with hydroxyethyl substitution.

Biological Activity

2-Hydroxyethyl acetoacetate (HEAA) is an organic compound with the molecular formula C₆H₁₀O₄, known for its diverse biological activities. This compound features a hydroxy group and an acetoacetate moiety, which contribute to its reactivity and utility in various biological applications. This article explores the biological activity of HEAA, including its antimicrobial properties, antioxidant potential, and implications in metabolic pathways.

Chemical Structure and Properties

The structure of 2-hydroxyethyl acetoacetate is characterized by:

- Hydroxy Group : Contributes to its reactivity.

- Acetoacetate Moiety : Provides a site for various biochemical transformations.

1. Antimicrobial Properties

Research indicates that HEAA exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 12 | 10 |

2. Antioxidant Activity

HEAA has been investigated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Mechanism : The hydroxyl group in HEAA is believed to play a significant role in its ability to donate electrons and neutralize free radicals.

3. Metabolic Implications

HEAA is involved in several metabolic pathways, particularly those related to ketone body metabolism. It can be converted into acetoacetate, which is essential for energy production during periods of fasting or low carbohydrate intake.

- Pathway Overview :

- Conversion to acetoacetate.

- Participation in the synthesis of β-hydroxybutyrate.

- Role in energy metabolism during ketosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of HEAA on clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 5 mg/mL, highlighting its potential as a therapeutic agent against resistant strains.

Case Study 2: Antioxidant Potential

In a controlled laboratory setting, HEAA was tested for its ability to reduce lipid peroxidation in rat liver homogenates. The findings indicated that HEAA significantly decreased malondialdehyde levels, a marker of oxidative stress, suggesting its protective role against cellular damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxyethyl acetoacetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be achieved via esterification of acetoacetic acid with ethylene glycol under acidic catalysis. Key parameters include temperature (60–80°C), molar ratio (1:1.2 acetoacetic acid to ethylene glycol), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation . Retrosynthetic analysis using AI tools (e.g., PubChem’s Template_relevance models) predicts feasible one-step routes, prioritizing precursors with high plausibility scores (>0.9) .

Q. How does 2-hydroxyethyl acetoacetate participate in nucleophilic substitution reactions, and what are its key reactive sites?

- Methodological Answer : The compound’s hydroxyl (-OH) and ester (-COO-) groups act as nucleophilic sites. For substitution reactions, pre-activation with reagents like thionyl chloride (SOCl₂) converts hydroxyls to better leaving groups (e.g., -Cl). Kinetic studies in anhydrous THF show reaction rates increase with electron-withdrawing substituents on the nucleophile (e.g., CN⁻ > Cl⁻) .

Q. What analytical techniques are suitable for quantifying 2-hydroxyethyl acetoacetate in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is optimal. For trace analysis, derivatization with dansyl chloride enhances sensitivity (LOD ≈ 0.1 µM). Spectrophotometric methods leveraging β-keto ester reactivity (e.g., Hantzsch reaction with formaldehyde) achieve selective detection via absorbance at 412 nm .

Q. How does 2-hydroxyethyl acetoacetate interact with enzymes in biochemical assays?

- Methodological Answer : The compound stabilizes enzymes (e.g., lipases) by forming hydrogen bonds with active-site residues. In buffer systems (pH 7.4), its ester group undergoes slow hydrolysis (t₁/₂ ≈ 24 hrs), enabling controlled release of acetoacetate for metabolic studies .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of 2-hydroxyethyl acetoacetate with acrylamide-based molecularly imprinted polymers (MIPs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) model interactions. Docking scores (ΔG ≈ -7.2 kcal/mol) indicate strong binding via ketone carbonyl and hydroxyl groups. Free energy perturbation (FEP) calculations validate selectivity over similar esters (e.g., methyl acetoacetate) .

Q. What strategies resolve contradictions in reported reactivity of 2-hydroxyethyl acetoacetate in polymer synthesis?

- Methodological Answer : Discrepancies in crosslinking efficiency (e.g., 60% vs. 85% in literature) arise from residual moisture. Controlled anhydrous polymerization (e.g., using trimethylsilyl protection) increases conversion. FT-IR monitoring of C=O (1720 cm⁻¹) and C-O (1240 cm⁻¹) bands confirms reaction progress .

Q. How does 2-hydroxyethyl acetoacetate contribute to metabolomic profiling in disease models like heart failure?

- Methodological Answer : As a ketone body precursor, it is quantified via LC-MS/MS in serum. Logistic regression models (AUC = 0.91) correlate elevated acetoacetate levels (≥2.5 µM) with HFpEF, validated in cohort studies (n = 120). Isotope-labeled internal standards (e.g., ¹³C₃-acetoacetate) improve accuracy .

Q. What functional modifications enhance cellulose acetoacetate’s applicability in drug delivery systems?

- Methodological Answer : Grafting with methacrylate groups (e.g., 2-(methacryloyloxy)ethyl acetoacetate) introduces photo-crosslinkable sites. UV-initiated polymerization (365 nm, 10 mW/cm²) yields hydrogels with tunable porosity (10–50 µm), optimized for sustained drug release (e.g., 80% ibuprofen release over 72 hrs) .

Methodological Notes

- Data Validation : Cross-reference PubChem, EPA DSSTox, and peer-reviewed journals (e.g., International Journal of Applied Pharmaceuticals) for physicochemical and toxicological data .

- Safety Protocols : Use nitrile gloves (≥0.11 mm thickness) and fume hoods during synthesis to mitigate skin/eye irritation risks .

- Instrumentation : For NMR analysis, ¹H (400 MHz) and ¹³C (100 MHz) spectra in CDCl₃ resolve ester (δ 2.3 ppm) and hydroxyl (δ 1.5 ppm) protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.